molecular formula C4H6Br2O B1266778 2-Bromobutyryl bromide CAS No. 26074-52-2

2-Bromobutyryl bromide

Cat. No. B1266778
CAS RN: 26074-52-2
M. Wt: 229.9 g/mol
InChI Key: HHKDBXNYWNUHPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-bromobutyryl bromide and related compounds involves controlled reactions under specific conditions to achieve desired substitution and functionalization. For instance, the synthesis of bromoisobutyryl esterified starch demonstrated the impact of synthesis parameters such as reactant ratios, catalyst amounts, temperature, and time on the product's properties, highlighting the precision required in synthetic procedures (Li et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-bromobutyryl bromide derivatives has been elucidated through various spectroscopic techniques, including NMR and FT-IR, alongside high-resolution mass spectrometry and single crystal X-ray diffraction. These methods provide insights into the compound's configuration, crucial for understanding its reactivity and application in synthesis processes (Kulai & Mallet-Ladeira, 2016).

Scientific Research Applications

1. Environmental Monitoring

  • Detection of Hydrazine : 2-Bromobutyryl bromide has been used in the synthesis of a fluorescent probe for detecting hydrazine in biological and water samples. This probe, with a 4-bromobutyryl moiety as the recognition site, can specifically sense hydrazine via a cyclization cleavage reaction, providing a tool for environmental monitoring and ecological protection (Zhu et al., 2019).

2. Chemical Synthesis

  • Synthesis of Hyperbranched Polymers : In the preparation of hyperbranched polymers, 2-Bromobutyryl bromide is utilized in surface-initiated atom transfer radical polymerization. For instance, it has been used to graft hyperbranched poly(2-((bromobutyryl)oxy)ethyl acrylate) onto mesoporous silica nanoparticles, indicating potential applications in biomedicine and biotechnology (Li et al., 2010).

3. Material Science

  • Development of Functionalized Nanoparticles : In material science, 2-Bromobutyryl bromide has been employed to modify the surface of mesoporous silica nanoparticles. This modification enables further polymerization processes, paving the way for creating advanced materials with potential applications in various fields (Li et al., 2010).

4. Textile Industry

  • Surface Modification of Cotton Fabric : 2-Bromobutyryl bromide has been used for the surface-initiated atom transfer radical polymerization on cotton fabric in water. This treatment enhances the antibacterial properties of the cotton, showing promise for producing functional textiles (Xing et al., 2013).

Safety And Hazards

2-Bromobutyryl bromide is considered hazardous. It causes severe skin burns and eye damage, and it is toxic if inhaled . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for 2-Bromobutyryl bromide are not detailed in the search results, its use in the synthesis of various compounds and as an ATRP initiator suggests potential applications in organic synthesis and materials science .

properties

IUPAC Name

2-bromobutanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O/c1-2-3(5)4(6)7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKDBXNYWNUHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948952
Record name 2-Bromobutanoyl bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobutyryl bromide

CAS RN

26074-52-2
Record name 2-Bromobutanoyl bromide
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Record name 2-Bromobutyryl bromide
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Record name 2-Bromobutanoyl bromide
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Record name 2-bromobutyryl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
A Likhitsup, A Parthiban… - Journal of Polymer Science …, 2008 - Wiley Online Library
… The bifunctional initiators were prepared by the esterification of 3-hydroxy, 4-hydroxy, and 3,5-dihydroxy benzyl alcohols with α-bromoisobutyryl bromide and 2-bromobutyryl bromide. A …
Number of citations: 28 onlinelibrary.wiley.com
LB Kulikova, GI Ezhova, NE Kravchenko… - Russian Chemical …, 2007 - Springer
… Then 2 bromobutyryl bromide (2.76 g, 12 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 4—5 h and poured into water (150 mL). The precipitate …
Number of citations: 1 link.springer.com
N Hayki, N Desilles, F Burel - Macromolecular Chemistry and …, 2011 - Wiley Online Library
… Ethylketene was prepared in THF by reacting 2-bromobutyryl bromide with activated zinc according to McCarney.5 For the polymerization step, low temperatures were needed since …
Number of citations: 9 onlinelibrary.wiley.com
H Ishibashi, C Kameoka, H Iriyama… - The Journal of …, 1995 - ACS Publications
… of bis(phenylthio)acetaldehyde with p-methoxybenzylaminefollowed by N-acylation of the resulting enamine 22 (not imine)6 ****with bromoacetyl bromide or 2-bromobutyryl bromide in …
Number of citations: 79 pubs.acs.org
H Ishibashi, K Kodama, C Kameoka, H Kawanami… - Tetrahedron, 1996 - Elsevier
… -2-(phenylthio)acetaldehyde (1.06 g, 4.64 mmol) was treated with p-methoxybenzylamine (637 rag, 4.64 mmol), and the resulting imine was treated with (+)-2-bromobutyryl bromide (…
Number of citations: 34 www.sciencedirect.com
HK Chenault, MJ Kim, A Akiyama… - The Journal of …, 1987 - ACS Publications
… Bromobutyl butyrate (30.9 g, 138 mmol), obtained by the lithium aluminum hydride reduction26 of 2bromobutyryl bromide and subsequent esterification of 2bromo-1-butanol with butyryl …
Number of citations: 40 pubs.acs.org
HK Chenault, MJ Kim, A Akiyama, TMES Simon… - …, 1983 - projects.iq.harvard.edu
… 2-Bromobutyl butyrate (30.9 g, 138 mmol), obtained by the lithium aluminum hydride reduction26 of 2bromobutyryl bromide and subsequent esterification of 2bromo-1-butanol with …
Number of citations: 4 projects.iq.harvard.edu
RS Ward, A Pelter, D Goubet, MC Pritchard - Tetrahedron: Asymmetry, 1995 - Elsevier
α-Bromo amides derived from Oppolzer's camphorsultam can be prepared diastereoselectively starting from racemic α-bromo acids, and undergo epimerisation under appropriate …
Number of citations: 70 www.sciencedirect.com
H Ishibashi, C Kameoka, K Kodama, M Ikeda - Tetrahedron, 1996 - Elsevier
… 2-Bromobutyryl bromide (2.96 g, 12.9 mmol) was added to the solution, and the mixture was stirred for 15 h during which time the bath temperature was allowed to warm to room …
Number of citations: 70 www.sciencedirect.com
YB Zheng, S Zhao, SH Cao, SL Cai, XH Cai, YQ Li - Nanoscale, 2017 - pubs.rsc.org
… Then, 1 mL of the ATRP initiator, 2-bromobutyryl bromide, was added dropwise. The mixed solution was injected into the nanochannel quickly using a 100 μL microsyringe. The …
Number of citations: 58 pubs.rsc.org

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